molecular formula C12H11NO2 B12948111 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid

Cat. No.: B12948111
M. Wt: 201.22 g/mol
InChI Key: AGLUFTLMFLVXSW-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid is a compound that features an indole moiety attached to a cyclopropane ring with a carboxylic acid functional group. Indole derivatives are significant in various fields due to their biological activities and presence in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid typically involves the reaction of indole derivatives with cyclopropane carboxylic acid derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the reaction of indole with cyclopropane carboxylic acid in the presence of a dehydrating reagent such as N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in rooting powders.

Uniqueness

2-(1H-Indol-2-yl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This structural feature makes it a valuable compound for synthesizing novel molecules with potential therapeutic applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)

InChI Key

AGLUFTLMFLVXSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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